molecular formula C26H22ClNO4 B2373949 1-[(4-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one CAS No. 866727-12-0

1-[(4-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one

Cat. No.: B2373949
CAS No.: 866727-12-0
M. Wt: 447.92
InChI Key: JBFNUSCXVAYSLA-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one is a useful research compound. Its molecular formula is C26H22ClNO4 and its molecular weight is 447.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Quinoline derivatives are synthesized for their interesting chemical properties and potential applications. For example, the synthesis of dimethoxy and trimethoxy[1]benzothieno[2,3-c]quinolines involves photocyclization and chlorination steps, highlighting the synthetic routes that can be explored for quinoline derivatives (Stuart et al., 1987). Such synthetic methodologies can be applied to the synthesis of "1-[(4-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one" for studying its chemical properties and reactivity.

Biological Activities

Quinoline derivatives exhibit a wide range of biological activities. For instance, the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines against various cancer cell lines has been reported, demonstrating the potential of quinoline derivatives in anticancer research (Deady et al., 2003). This suggests that "this compound" could be investigated for its anticancer properties.

Molecular Dynamics and Docking Studies

Molecular dynamics and docking studies of novel isoxazolequinoxaline derivatives have shown promising results as anti-cancer drugs, indicating the potential of quinoline derivatives in drug development (Abad et al., 2021). Such computational studies can be applied to "this compound" to predict its binding affinity and mode of action towards various biological targets.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClNO4/c1-16-4-8-18(9-5-16)25(29)21-15-28(14-17-6-10-19(27)11-7-17)22-13-24(32-3)23(31-2)12-20(22)26(21)30/h4-13,15H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFNUSCXVAYSLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.